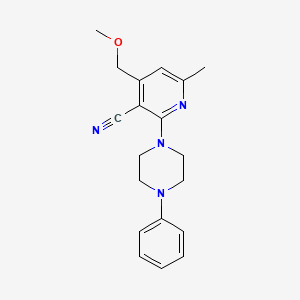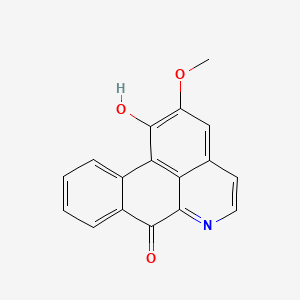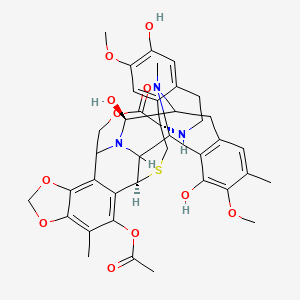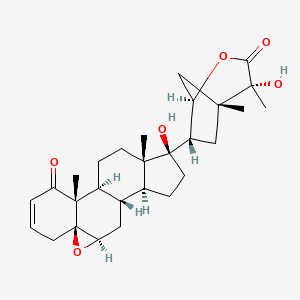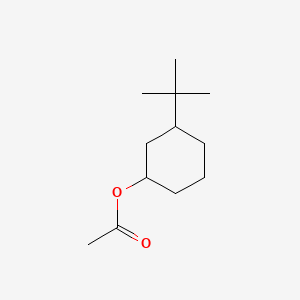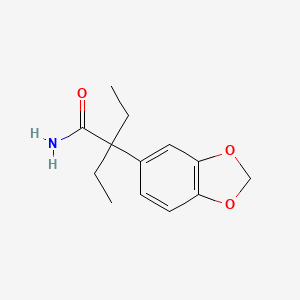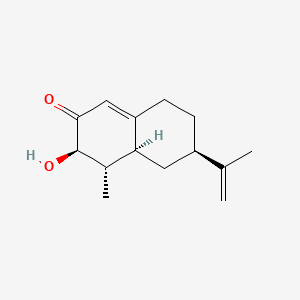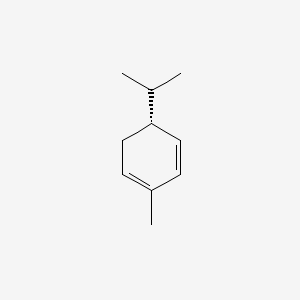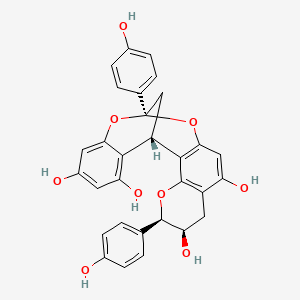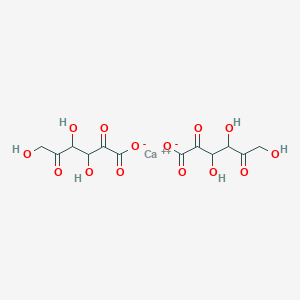
Calcium dihexo-2,5-diulosonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Calcium dihexo-2,5-diulosonate is an organic calcium salt with the molecular formula C12H14CaO14 and a molecular weight of 422.31 g/mol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of calcium dihexo-2,5-diulosonate typically involves the reaction of hexo-2,5-diulosonic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the calcium salt. The general reaction can be represented as:
Hexo-2,5-diulosonic acid+Calcium hydroxide→Calcium dihexo-2,5-diulosonate+Water
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: Calcium dihexo-2,5-diulosonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Calcium dihexo-2,5-diulosonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic effects, including its use as a calcium supplement and in the treatment of certain metabolic disorders.
Industry: It is used in the production of biodegradable materials and as an additive in food and pharmaceuticals.
作用机制
The mechanism by which calcium dihexo-2,5-diulosonate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a calcium ion donor, influencing various calcium-dependent processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to physiological effects.
相似化合物的比较
Calcium dihexo-2,5-diulosonate can be compared with other calcium salts and hexo-2,5-diulosonate derivatives:
Calcium gluconate: Similar in being a calcium salt, but differs in its sugar acid component.
Calcium lactate: Another calcium salt with different applications and properties.
Hexo-2,5-diulosonic acid: The parent acid of this compound, used in similar contexts but without the calcium ion.
The uniqueness of this compound lies in its specific structural configuration and the resulting properties, which make it suitable for specialized applications in various fields.
属性
CAS 编号 |
24940-63-4 |
|---|---|
分子式 |
C12H14CaO14 |
分子量 |
422.31 g/mol |
IUPAC 名称 |
calcium;(3S,4S)-3,4,6-trihydroxy-2,5-dioxohexanoate |
InChI |
InChI=1S/2C6H8O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*3-4,7,9-10H,1H2,(H,12,13);/q;;+2/p-2/t2*3-,4+;/m11./s1 |
InChI 键 |
RKFLKNFLAJISPF-OGXRZFKVSA-L |
SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
手性 SMILES |
C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.C(C(=O)[C@H]([C@@H](C(=O)C(=O)[O-])O)O)O.[Ca+2] |
规范 SMILES |
C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.C(C(=O)C(C(C(=O)C(=O)[O-])O)O)O.[Ca+2] |
Key on ui other cas no. |
53736-12-2 24940-63-4 |
同义词 |
2,5-diketo-D-gluconate 2,5-diketogluconate 2,5-dioxo-D-gluconate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


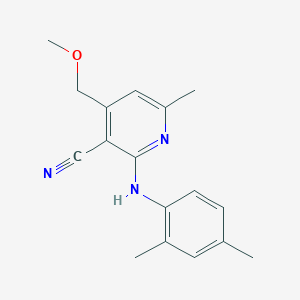

![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)
